molecular formula C13H16O B6256163 2-cyclopentyl-2-phenylacetaldehyde CAS No. 151673-92-6

2-cyclopentyl-2-phenylacetaldehyde

Cat. No.: B6256163
CAS No.: 151673-92-6
M. Wt: 188.26 g/mol
InChI Key: MVTLVNSMHICGCS-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-phenylacetaldehyde is a specialty organic compound that serves as a valuable intermediate in chemical synthesis and research applications. This compound features a phenyl group and a cyclopentyl ring attached to an acetaldehyde functional group, making it a versatile building block for the development of more complex molecular architectures. Research Applications and Value: The structural motif of this compound offers significant potential in several research domains. The cyclopentyl group is of particular interest in medicinal chemistry as a cyclopentene scaffold is recognized as a key bioisostere of proline, often used to enhance metabolic stability and modify the physicochemical properties of peptide-based compounds . Furthermore, the aldehyde group is a highly reactive site, enabling its use in a wide range of reactions, including condensations, reductions, and oxidations, to create novel derivatives for pharmaceutical screening and material science. Analogous phenylacetaldehyde structures are extensively employed in the fragrance and flavor industry, imparting sweet, floral, and green nuances, suggesting potential applications for this derivative in aroma chemical research . Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment. It is intended for research and development purposes only. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151673-92-6

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-cyclopentyl-2-phenylacetaldehyde

InChI

InChI=1S/C13H16O/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2

InChI Key

MVTLVNSMHICGCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C=O)C2=CC=CC=C2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopentyl 2 Phenylacetaldehyde and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of 2-cyclopentyl-2-phenylacetaldehyde involve the formation of the key carbon-carbon bonds at the α-position of an acetaldehyde (B116499) equivalent in a single or concerted sequence of steps.

Published Synthetic Routes and Protocols

While specific literature detailing the synthesis of this compound is not extensively available, established methodologies for the α-alkylation of aldehydes provide a foundational framework. One of the most prominent methods is the Stork enamine synthesis, which involves the reaction of an enamine derived from a ketone or aldehyde with an alkyl halide. wikipedia.orgchemistrysteps.com In a hypothetical application to synthesize the target compound, phenylacetaldehyde (B1677652) would first be reacted with a secondary amine (e.g., pyrrolidine (B122466), morpholine) to form the corresponding enamine. This enamine, which acts as a nucleophile, would then be treated with a cyclopentyl halide (e.g., cyclopentyl bromide). The resulting iminium salt is subsequently hydrolyzed to yield this compound. wikipedia.orgchemistrysteps.com The Stork enamine reaction is advantageous as it operates under neutral conditions, mitigating the issues of over-alkylation often encountered with enolates under strongly basic conditions. youtube.com

The direct alkylation of aldehyde enolates represents another pathway. This approach requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon of phenylacetaldehyde, forming the corresponding enolate. Subsequent reaction with a cyclopentyl halide would yield the desired product. However, controlling mono-alkylation and preventing self-condensation can be challenging with this method. chemistrysteps.com

Catalytic Pathways for Stereoselective Formation

The creation of the chiral center at the α-position of this compound with control over its stereochemistry is a significant objective. Organocatalysis has emerged as a powerful tool for the asymmetric α-alkylation of aldehydes. Chiral secondary amines, such as derivatives of proline, can catalyze the enantioselective alkylation of aldehydes by forming a chiral enamine intermediate in situ. nih.gov This chiral enamine then reacts with an electrophile, and the stereochemistry of the product is directed by the catalyst. While specific examples for the cyclopentylation of phenylacetaldehyde are not prominent, the general principle has been demonstrated for various intramolecular alkylations, yielding cyclic products with high enantioselectivity. nih.gov

Transition metal catalysis also offers potential routes. For instance, rhodium-catalyzed hydroformylation of a suitably substituted alkene, such as 1-cyclopentyl-1-phenylethene, could theoretically produce this compound. cambridge.org This method involves the addition of a formyl group and a hydrogen atom across the double bond. The regioselectivity and enantioselectivity of such a reaction would be dependent on the specific rhodium catalyst and ligands employed.

Precursor-Based Transformations

Another direct approach involves the modification of a precursor that already contains the basic carbon skeleton. For instance, the oxidation of the corresponding primary alcohol, 2-cyclopentyl-2-phenylethanol, would yield this compound. This oxidation can be achieved using a variety of reagents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are often preferred for the conversion of primary alcohols to aldehydes, as they can minimize over-oxidation to the carboxylic acid. msu.edu Other modern oxidation methods, such as the Swern or Dess-Martin periodinane oxidations, also provide reliable routes to aldehydes from primary alcohols under mild conditions. chemicalforums.com

Indirect Synthetic Strategies Involving Carbonyl Precursors

Indirect methods construct the target aldehyde from other carbonyl-containing starting materials through a series of transformations, often involving the formation and subsequent modification of a different carbonyl group.

Convergent Synthesis from Substituted Acetophenones

A convergent synthesis strategy could commence from a substituted acetophenone (B1666503) derivative. For example, the reaction of acetophenone with cyclopentyl bromide under appropriate basic conditions could yield cyclopentyl phenyl ketone. This ketone could then be subjected to a one-carbon homologation to introduce the aldehyde functionality. One possible method for this transformation is the Darzens glycidic ester condensation. The reaction of cyclopentyl phenyl ketone with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base would form a glycidic ester. Saponification followed by decarboxylation of the glycidic ester would then yield the desired this compound.

Aldol-Type Condensations and Subsequent Modifications

Aldol-type condensation reactions provide a powerful tool for carbon-carbon bond formation and could be employed in an indirect route. A crossed aldol (B89426) reaction between cyclopentanecarbaldehyde (B151901) and a suitable phenyl-containing carbonyl compound could be envisioned. However, controlling the regioselectivity of such a reaction can be complex.

A more controlled approach might involve a Claisen-Schmidt condensation, which is a type of crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens. While not directly applicable for the synthesis of the target molecule in a single step, the principles of aldol chemistry are fundamental to many multi-step syntheses of complex carbonyl compounds.

Radical-Mediated Alkylation Approaches to Alpha-Position

The direct alkylation of the α-carbon of aldehydes has traditionally been dominated by ionic pathways involving enolates. However, the introduction of tertiary or bulky secondary alkyl groups via these methods can be challenging due to issues like steric hindrance and competing elimination reactions with bulky alkyl halides. nih.govacs.org Radical-mediated approaches offer a powerful alternative, circumventing these limitations by employing different activation strategies. nih.govacs.org

Recent advancements have focused on generating radical species that can effectively alkylate the α-position of aldehydes, often through the synergistic use of different catalytic systems. One prominent strategy involves the merger of enamine catalysis with photoredox catalysis. nih.gov In this approach, the aldehyde first reacts with a secondary amine organocatalyst to form a nucleophilic enamine intermediate. nih.govnih.gov Concurrently, a photocatalyst, often a ruthenium or iridium complex, is used to generate an alkyl radical from a suitable precursor, such as an α-bromo compound or an alkyltrifluoroborate. nih.govrsc.org The highly electrophilic alkyl radical is then trapped by the enamine, leading to the formation of the desired C-C bond at the α-position. nih.gov

Another innovative method treats aldehydes and ketones as latent alkyl radical equivalents. researchgate.netresearchgate.net This is achieved through a catalytic activation mode that combines proton-coupled electron transfer (PCET) with a spin-center shift (SCS). researchgate.netresearchgate.net This process allows for the direct C-H alkylation of other molecules using the carbonyl compound as the source of the alkyl radical, representing a departure from the typical electrophilic nature of the carbonyl carbon. researchgate.net

The tert-alkylation of aldehydes, a reaction class highly relevant to the synthesis of compounds like this compound, has been achieved through a novel radical-mediated approach involving consecutive group migrations. nih.govacs.org This metal-free photochemical method is initiated by the formation of an electron donor-acceptor (EDA) complex between an in situ-generated enamine and an α-bromo sulfone, which serves as the tert-alkylating agent. nih.govacs.org Photoirradiation triggers the radical cascade, leading to the desired α-tert-alkylated aldehyde. nih.govacs.org Phenylacetaldehyde has been shown to be a suitable substrate in these types of transformations. nih.govacs.org

The table below summarizes key aspects of various radical-mediated alkylation strategies applicable to aldehydes.

Alkylation Strategy Catalyst System Radical Source Example Key Intermediate Reference
Photoredox/Enamine CatalysisRu(bpy)₃²⁺ / Secondary Amineα-bromoesters, BromoacetonitrileChiral Enamine nih.gov
EDA Complex FormationNone (Photochemical)α-bromo sulfoneEnamine/EDA Complex nih.govacs.org
PCET/SCS ActivationIridium PhotocatalystKetones, Aldehydesα-oxy radical researchgate.netresearchgate.net
Photoinduced (catalyst-free)None (Visible Light)Potassium alkyltrifluoroboratesAldehyde-borane complex rsc.org

Chemo- and Regioselectivity Considerations in Synthetic Pathways

Achieving high levels of chemo- and regioselectivity is paramount when synthesizing complex molecules like this compound, which possesses multiple reactive sites. Chemoselectivity involves differentiating between various functional groups, while regioselectivity concerns the site of bond formation.

In the context of α-alkylation, a primary chemoselectivity challenge arises from the potential for O-alkylation versus the desired C-alkylation of the enolate or enamine intermediate. The choice of reaction conditions, including the counter-ion, solvent, and temperature, can significantly influence this outcome. Radical-mediated approaches often exhibit high chemoselectivity for C-alkylation due to the nature of the radical trapping by the enamine. nih.gov Furthermore, the aldehyde functionality itself must be preserved from undergoing side reactions like oxidation to a carboxylic acid or reduction to an alcohol, which can be a concern in methods employing strong oxidants or reductants. wikipedia.orggoogle.com Modern methods, such as those using photoredox catalysis, are often valued for their mild conditions, which helps preserve sensitive functional groups. nih.govresearchgate.net

Regioselectivity is crucial when using an unsymmetrical ketone as a starting material, though less so for phenylacetaldehyde which has only one enolizable α-position. However, in related substrates, the formation of either the kinetic or thermodynamic enolate can lead to different alkylation products. libretexts.org For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate, whereas weaker bases at higher temperatures can lead to the more stable (thermodynamic) enolate. libretexts.org

In radical reactions, selectivity can be governed by the stability of the radical intermediates and the electronics of the reacting partners. For example, in the Minisci-type reaction, which involves the addition of a carbon-centered radical to a protonated heteroarene, the regioselectivity is dictated by the position of the highest spin density in the radical cation of the heterocycle. researchgate.net In the enzymatic oxyfunctionalization of substituted aromatic compounds, chemo- and regioselectivity can be exquisitely controlled by engineering the enzyme's active site. nih.govacs.org By modifying key amino acid residues, biocatalysts can be designed to favor, for example, benzylic hydroxylation over aromatic oxidation, demonstrating the power of directed evolution to solve complex selectivity challenges. nih.govacs.org

The table below outlines key considerations for achieving selectivity in the synthesis of α-alkylated aldehydes.

Selectivity Type Challenge Controlling Factors Example Reference
Chemoselectivity C- vs. O-AlkylationReaction conditions (solvent, temp), nature of the intermediate (enolate vs. enamine)Use of enamine intermediates in radical additions favors C-alkylation. nih.gov
Chemoselectivity Aldehyde StabilityMild reaction conditions, avoiding harsh oxidants/reductantsPhotoredox catalysis operates under mild visible light irradiation. nih.govresearchgate.net
Regioselectivity Kinetic vs. Thermodynamic ControlBase, solvent, temperatureLDA at -78°C for kinetic enolate formation in unsymmetrical ketones. libretexts.org
Regioselectivity Site of Radical AdditionElectronic properties of substrates, active site geometry (enzymes)Protein engineering of a peroxygenase to switch from aromatic to benzylic oxidation. nih.govacs.org

Reactivity and Transformational Chemistry of 2 Cyclopentyl 2 Phenylacetaldehyde

Carbon-Carbon Bond Cleavage Reactions

While specific studies on the carbon-carbon bond cleavage of 2-cyclopentyl-2-phenylacetaldehyde are not extensively documented, its reactivity can be inferred from the established chemistry of related α-substituted aldehydes.

Decarbonylation Pathways and Mechanisms

The decarbonylation of aldehydes, typically a challenging reaction, can be achieved under thermal or photochemical conditions, often mediated by transition metal catalysts. For α-aryl aldehydes like this compound, the Norrish Type I reaction represents a potential photochemical pathway for decarbonylation. This process involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon upon photoexcitation, generating a formyl radical and a stabilized cyclopentyl(phenyl)methyl radical. The acyl radical can subsequently lose carbon monoxide.

In addition to photochemical methods, transition metal-catalyzed decarbonylation is a plausible transformation. While specific examples with this compound are scarce, rhodium and platinum complexes are known to facilitate the decarbonylation of various aldehydes. The general mechanism involves oxidative addition of the aldehydic C-H bond to the metal center, followed by migratory extrusion of carbon monoxide and reductive elimination of the resulting alkane.

Reaction Typical Conditions Expected Products Notes
Photochemical DecarbonylationUV irradiationCyclopentyl(phenyl)methane, Carbon MonoxideProceeds via a radical mechanism (Norrish Type I).
Transition-Metal Catalyzed DecarbonylationRh(I) or Pt(II) catalyst, heatCyclopentyl(phenyl)methane, Carbon MonoxideCatalytic cycle involves oxidative addition, CO extrusion, and reductive elimination.

Table 1: Potential Decarbonylation Reactions of this compound

Oxidative Cleavage Reactions

Oxidative cleavage of the carbon-carbon double bond in precursors is a common method for synthesizing aldehydes. However, aldehydes themselves can undergo further oxidative cleavage under specific conditions. For this compound, strong oxidizing agents could potentially lead to the cleavage of the C1-C2 bond. For instance, treatment with potent oxidants under harsh conditions might yield cyclopentanone (B42830) and benzoic acid derivatives, although this is not a typical or synthetically useful reaction for this class of compounds. A more relevant transformation is the oxidation of the aldehyde to the corresponding carboxylic acid, 2-cyclopentyl-2-phenylacetic acid, which is a common reaction for aldehydes. wikipedia.org

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. masterorganicchemistry.com

Formation of Acetals and Related Derivatives

In the presence of an acid catalyst, this compound reacts with alcohols to form hemiacetals and subsequently acetals. libretexts.orglibretexts.org This reversible reaction is driven to completion by the removal of water. libretexts.org The bulky cyclopentyl and phenyl groups at the α-position may sterically hinder the approach of the alcohol, potentially requiring longer reaction times or more forcing conditions compared to less substituted aldehydes. Cyclic acetals can be formed by using diols, such as ethylene (B1197577) glycol. libretexts.org These acetal (B89532) derivatives are valuable as protecting groups for the aldehyde functionality during multi-step syntheses. libretexts.orgmasterorganicchemistry.com

Reactant Reagent Catalyst Product
This compoundMethanol (excess)H⁺ (e.g., TsOH)1,1-dimethoxy-2-cyclopentyl-2-phenylethane
This compoundEthylene glycolH⁺ (e.g., TsOH)2-(cyclopentyl(phenyl)methyl)-1,3-dioxolane

Table 2: Acetal Formation from this compound

Allylation Reactions and Stereochemical Outcomes

The α-carbon of this compound is a quaternary center, making direct α-allylation a method for constructing complex molecular architectures. While specific data for this compound is limited, the allylation of α-branched aldehydes has been achieved using various catalytic systems. organic-chemistry.org For instance, organocatalytic methods employing chiral primary amines can mediate the enantioselective α-allylation of α-branched aldehydes. organic-chemistry.org The reaction proceeds through the formation of a chiral enamine intermediate which then reacts with an allylating agent. The stereochemical outcome of such reactions is highly dependent on the catalyst and reaction conditions employed. Given the presence of a stereocenter at the α-position, the allylation of this compound could lead to the formation of diastereomers, and the control of this diastereoselectivity would be a key challenge.

Reactions with Nitrogen-Containing Nucleophiles

This compound readily reacts with primary and secondary amines to form imines and enamines, respectively. libretexts.org The reaction with primary amines, such as methylamine, in the presence of an acid catalyst, leads to the formation of the corresponding N-substituted imine (a Schiff base). libretexts.org This reaction is reversible and is typically driven forward by the removal of water. nih.gov

Reaction with secondary amines, such as pyrrolidine (B122466) or morpholine, under acidic catalysis, results in the formation of an enamine. masterorganicchemistry.commakingmolecules.com Due to the substitution pattern of this compound, only one regioisomer of the enamine can be formed. Enamines are versatile synthetic intermediates, capable of acting as nucleophiles in various carbon-carbon bond-forming reactions. masterorganicchemistry.com

Amine Type Example Reagent Catalyst Product Type Product Structure Example
Primary AmineMethylamine (CH₃NH₂)H⁺ImineN-(2-cyclopentyl-2-phenyl-ethylidene)methanamine
Secondary AminePyrrolidineH⁺Enamine1-(2-cyclopentyl-2-phenylvinyl)pyrrolidine

Table 3: Reactions of this compound with Nitrogen Nucleophiles

α-Functionalization Reactions

The presence of a single hydrogen atom at the α-carbon, the carbon adjacent to the carbonyl group, is a focal point for the reactivity of this compound. This proton is rendered acidic by the electron-withdrawing effect of the adjacent aldehyde group, enabling a variety of functionalization reactions.

The α-position of aldehydes and ketones can undergo halogenation with reagents like chlorine, bromine, and iodine. ucsb.edu This reaction can be catalyzed by either acid or base, with the rate-determining step being the formation of an enol or enolate intermediate. pitt.edu

Under acidic conditions, the reaction proceeds through the formation of an enol. The carbonyl oxygen is first protonated by the acid catalyst, followed by the removal of the α-proton to form the enol. The electron-rich double bond of the enol then attacks a halogen molecule.

In a basic medium, the reaction proceeds via an enolate intermediate. A base removes the acidic α-proton to form a resonance-stabilized enolate anion. This enolate then acts as a nucleophile, attacking the halogen. ucsb.edu For this compound, base-catalyzed halogenation is generally more efficient due to the increased acidity of the α-proton. Once a halogen atom is introduced at the α-position, the acidity of the remaining α-proton (in di- or tri-halogenation scenarios) increases, though this is not applicable to the title compound which has only one α-hydrogen. pitt.edu

A well-known example of base-catalyzed halogenation is the haloform reaction, which occurs with methyl ketones. pitt.edu While not directly a haloform reaction, the principles of base-catalyzed halogenation apply to this compound.

Table 1: Reagents for α-Halogenation

Halogenating AgentCatalystProduct
Bromine (Br₂)Acetic Acid (acid catalyst)2-bromo-2-cyclopentyl-2-phenylacetaldehyde
N-Bromosuccinimide (NBS)Radical Initiator (e.g., AIBN) or Light2-bromo-2-cyclopentyl-2-phenylacetaldehyde
Sulfuryl chloride (SO₂Cl₂)Acid or Base Catalyst2-chloro-2-cyclopentyl-2-phenylacetaldehyde

The formation of an enolate is a cornerstone of carbonyl chemistry, transforming the electrophilic carbonyl compound into a potent nucleophile. masterorganicchemistry.com The α-proton of this compound can be abstracted by a strong base to form a resonance-stabilized enolate. The negative charge is delocalized between the α-carbon and the oxygen atom. fiveable.me

Strong, non-nucleophilic bases are typically employed to ensure complete and irreversible formation of the enolate. libretexts.orgorganicchemistrytutor.com Lithium diisopropylamide (LDA) is a common choice for this purpose. lumenlearning.com Weaker bases, such as alkoxides, can also be used, but they establish an equilibrium with a smaller concentration of the enolate. organicchemistrytutor.com

Once formed, the enolate of this compound can participate in SN2 reactions with various electrophiles, most notably alkyl halides, in a process known as alkylation. libretexts.orglumenlearning.com This reaction forges a new carbon-carbon bond at the α-position. The choice of the alkylating agent is crucial; primary and methyl halides are excellent substrates, while secondary halides react more slowly, and tertiary halides are prone to elimination reactions. libretexts.org

The alkylation of the enolate derived from this compound with an alkyl halide (R-X) would yield a quaternary α-carbon center, further increasing the structural complexity of the molecule.

Table 2: Conditions for Enolate Formation and Alkylation

BaseSolventTemperatureAlkylating Agent (R-X)Product
Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °CMethyl iodide (CH₃I)2-cyclopentyl-2-phenylpropanal
Sodium hydride (NaH)Dimethylformamide (DMF)Room TemperatureBenzyl (B1604629) bromide (BnBr)2-cyclopentyl-2,3-diphenylpropanal
Potassium tert-butoxide (t-BuOK)tert-ButanolRoom TemperatureAllyl bromide2-cyclopentyl-2-phenylpent-4-enal

Cycloaddition Reactions Involving the Aldehyde Moiety

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. fiveable.me The aldehyde group of this compound can participate in certain types of cycloadditions, particularly those involving the carbonyl π-bond.

A notable example is the Paterno-Büchi reaction, which is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548) (a four-membered ring containing oxygen). libretexts.org In this reaction, the aldehyde is excited to a triplet state by UV light. This excited state then reacts with an alkene in a stepwise manner to form the oxetane ring. The regioselectivity and stereoselectivity of the Paterno-Büchi reaction can be influenced by the electronic and steric properties of both the aldehyde and the alkene.

Furthermore, the aldehyde can be converted into an imine by reaction with a primary amine. libretexts.org This imine derivative can then participate in various cycloaddition reactions. For instance, N-sulfonylimines have been shown to undergo [4+2] and [2+2] cycloaddition reactions to generate complex polycyclic scaffolds and azetidines, respectively. nih.gov The reactivity in these cycloadditions can be modulated by the nature of the substituents on the imine.

Table 3: Examples of Cycloaddition Reactions

Reaction TypeReactantConditionsProduct Type
Paterno-Büchi [2+2] CycloadditionAlkene (e.g., 2-methylpropene)UV light (hν)Oxetane
Imine [4+2] CycloadditionDieneLewis Acid or ThermalTetrahydropyridine derivative
Imine [2+2] CycloadditionAlkenePhotochemical or ThermalAzetidine derivative

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. For the synthesis of 2-cyclopentyl-2-phenylacetaldehyde, which typically proceeds via the α-alkylation of phenylacetaldehyde (B1677652), DFT studies can provide detailed insights into the structures and energies of reactants, intermediates, transition states, and products.

The key transformation in the synthesis of this compound is the alkylation of a phenylacetaldehyde-derived enamine or enolate with a cyclopentyl electrophile. DFT calculations are instrumental in locating and characterizing the transition states (TSs) involved in this C-C bond-forming step. The geometry of the TS provides crucial information about the stereochemical outcome of the reaction. For instance, in organocatalyzed reactions involving a chiral secondary amine catalyst, the catalyst's structure dictates the facial selectivity of the electrophilic attack on the enamine intermediate. nih.gov

Table 1: Illustrative DFT-Calculated Relative Free Energies for Transition States in the Alkylation of a Phenylacetaldehyde-Derived Enamine

Transition StateDescriptionRelative Free Energy (kcal/mol)
TS-ReAttack of the electrophile on the Re-face of the enamine0.0
TS-SiAttack of the electrophile on the Si-face of the enamine+2.5

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT studies. Actual values would require specific quantum mechanical calculations for the reaction.

DFT calculations can be used to map the entire energy landscape of the reaction pathway leading to this compound. researchgate.net This involves calculating the energies of all stationary points, including reactants, intermediates, transition states, and products. The resulting energy profile provides a comprehensive understanding of the reaction mechanism, highlighting the rate-determining step and the thermodynamic feasibility of each elementary step.

For the organocatalytic α-alkylation of phenylacetaldehyde, the energy landscape would typically include the following steps:

Formation of an enamine intermediate from phenylacetaldehyde and a secondary amine catalyst. nih.govacs.org

The C-C bond-forming step, which is the nucleophilic attack of the enamine on the cyclopentyl electrophile.

Hydrolysis of the resulting iminium ion to release the this compound product and regenerate the catalyst. masterorganicchemistry.com

By comparing the energy barriers of competing pathways, researchers can rationalize the observed regioselectivity and stereoselectivity. researchgate.net

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are crucial for experimentally validating the mechanisms proposed by computational studies. nih.govacs.orgnih.gov By monitoring the reaction rate as a function of the concentrations of reactants, catalysts, and any additives, a rate law can be determined. This rate law provides direct evidence for the species involved in the rate-determining step.

For the synthesis of this compound via enamine catalysis, kinetic experiments can help to elucidate:

The order of the reaction with respect to the aldehyde, the cyclopentylating agent, and the catalyst.

The presence of a rate-determining C-C bond formation step or if the formation/hydrolysis of the enamine is rate-limiting. nih.govacs.org

The potential for catalyst inhibition or deactivation pathways.

For example, if the reaction rate is found to be first order in both the enamine and the electrophile, it would support a mechanism where the C-C bond formation is the rate-determining step. nih.gov

Table 2: Illustrative Kinetic Data for the Formation of this compound

Experiment[Phenylacetaldehyde] (M)[Cyclopentyl Bromide] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.10.011.0 x 10⁻⁵
20.20.10.012.0 x 10⁻⁵
30.10.20.012.0 x 10⁻⁵
40.10.10.022.0 x 10⁻⁵

Note: This data is hypothetical and serves to illustrate the principles of kinetic analysis.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates provides compelling evidence for a proposed reaction mechanism. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for detecting and characterizing transient species in the reaction mixture. nih.govacs.orgnih.govresearchgate.net

In the context of the synthesis of this compound, in situ NMR spectroscopy can be employed to monitor the formation of the key enamine intermediate from phenylacetaldehyde and the secondary amine catalyst. nih.govacs.org The appearance of characteristic signals for the vinylic protons of the enamine would confirm its presence in the catalytic cycle. Similarly, ESI-MS can be used to detect the mass of the enamine and the subsequent iminium ion intermediate formed after the alkylation step. researchgate.net The detection of these intermediates, even at low concentrations, lends significant support to the proposed enamine-based catalytic cycle. nih.govresearchgate.net

Isotopic Labeling Studies for Mechanistic Delineation

Isotopic labeling is a powerful technique to trace the path of atoms throughout a reaction and to probe the nature of bond-breaking and bond-forming steps. pnas.org For the formation of this compound, deuterium (B1214612) labeling studies can be particularly insightful.

For example, conducting the reaction in the presence of a deuterated solvent or using a deuterated starting material can help to determine whether a proton transfer step is involved in the rate-determining step. If a significant kinetic isotope effect (KIE) is observed when the α-proton of phenylacetaldehyde is replaced with deuterium, it would suggest that the deprotonation to form the enolate or enamine is part of the rate-limiting step. acs.org

Furthermore, using a cyclopentyl electrophile labeled with a stable isotope like ¹³C would allow for the unambiguous tracking of the cyclopentyl group in the final product and any potential side products, providing a clearer picture of the reaction pathway.

Proposed Reaction Mechanisms for Novel Transformations

Based on the extensive research into organocatalytic and photoredox-mediated α-alkylation of aldehydes, a plausible mechanism for the formation of this compound can be proposed. nih.govnih.govacs.orgprinceton.eduacs.orgmdpi.comresearchgate.net

Organocatalytic Pathway: A widely accepted mechanism involves the use of a chiral secondary amine catalyst, such as a proline derivative. illinois.eduwikipedia.org

Enamine Formation: Phenylacetaldehyde reacts with the chiral secondary amine catalyst to form a nucleophilic enamine intermediate. masterorganicchemistry.com This step is typically reversible.

Nucleophilic Attack: The enamine attacks an electrophilic source of the cyclopentyl group (e.g., cyclopentyl bromide or a similar activated species). The stereochemistry of this step is directed by the chiral catalyst, which shields one face of the enamine, leading to an enantiomerically enriched product. nih.govnih.gov

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction mixture to yield this compound and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle. masterorganicchemistry.com

Photoredox Catalysis Pathway: A more recent and powerful approach involves the merger of photoredox catalysis with organocatalysis. princeton.edunih.gov

Enamine Formation: As in the organocatalytic pathway, an enamine is formed from phenylacetaldehyde and a secondary amine catalyst.

Single-Electron Transfer (SET): A photocatalyst, upon excitation by visible light, oxidizes the electron-rich enamine via a single-electron transfer (SET) process to form a radical cation.

Radical-Radical Coupling: Concurrently, the photocatalyst can engage with a cyclopentyl precursor to generate a cyclopentyl radical. This radical then couples with the enamine radical cation to form the C-C bond.

Iminium Formation and Hydrolysis: The resulting species is then reduced and protonated to form the iminium ion, which is subsequently hydrolyzed to give the final product and regenerate the catalysts.

These proposed mechanisms, supported by the principles of computational chemistry, kinetics, and spectroscopy, provide a robust framework for understanding and optimizing the synthesis of this compound.

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in separating 2-cyclopentyl-2-phenylacetaldehyde from reaction mixtures and assessing its purity. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography are the primary methods employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the analysis of volatile compounds like this compound. While specific GC/MS data for this compound is not extensively published in public literature, the principles of the technique are well-established. The gas chromatograph separates the compound from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.

For a structurally related compound, phenylacetaldehyde (B1677652), GC/MS analysis is well-documented. In a typical analysis, a capillary column such as a 5%-phenyl-95%-dimethylpolysiloxane is used. The resulting mass spectrum of phenylacetaldehyde shows characteristic fragments that are used for its identification. It is expected that the mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight (188.27 g/mol ) and a fragmentation pattern influenced by the cyclopentyl and phenyl groups attached to the alpha-carbon.

A patent for the synthesis of substituted 2(5H)furanone derivatives mentions the use of mass spectrometry (MS) for the identification of this compound, confirming its application in the characterization of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis and purification of this compound. This method is particularly useful for non-volatile or thermally sensitive compounds, although it is also widely applied to a broad range of organic molecules. In HPLC, the compound is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

Vendors who supply this compound as a reference standard often provide a certificate of analysis that includes HPLC data to confirm its purity. This indicates that validated HPLC methods for this compound have been developed. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the phenyl group in the molecule absorbs UV light.

The following table outlines a hypothetical HPLC method for the analysis of this compound, based on common practices for similar aromatic aldehydes.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Temperature 25 °C
Detection UV at 254 nm

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used to monitor the progress of organic reactions. In the synthesis of compounds where this compound is a reactant, TLC can be used to observe the consumption of the starting material and the formation of the product.

A patent describing the synthesis of substituted 2(5H)furanone derivatives from this compound explicitly mentions the use of thin-layer analysis to monitor the reaction until no starting nitrile remained. nih.gov This demonstrates the practical application of TLC in syntheses involving this aldehyde.

For a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a solvent or a mixture of solvents. The separation of the components is based on their differential adsorption to the stationary phase and solubility in the mobile phase. The positions of the separated compounds are then visualized, often using a UV lamp, as the aromatic ring in this compound allows for visualization under UV light. By comparing the TLC profile of the reaction mixture to that of the starting materials, a chemist can qualitatively assess the reaction's progress.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these techniques for determining the precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

A patent for the synthesis of substituted 2(5H)furanone derivatives confirms that this compound was identified by ¹H NMR. nih.gov This underscores the importance of this technique in the verification of the compound's structure.

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The ¹H NMR spectrum of this compound would show distinct signals for the aldehydic proton, the methine proton at the alpha-carbon, the protons of the phenyl group, and the protons of the cyclopentyl group.

While a publicly available, detailed ¹H NMR spectrum for this compound is not readily found, a predicted spectrum can be inferred based on the analysis of similar structures. The following table presents the expected chemical shifts (δ) for the protons in this compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehydic proton (-CHO)9.5 - 10.0Doublet
Phenyl protons (-C₆H₅)7.2 - 7.4Multiplet
Methine proton (α-CH)3.5 - 4.0Multiplet
Cyclopentyl protons (-C₅H₉)1.2 - 2.2Multiplet

The aldehydic proton is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. The phenyl protons would resonate in the aromatic region. The methine proton, being adjacent to both the phenyl and cyclopentyl groups, would have a characteristic chemical shift, and its multiplicity would be determined by the coupling with the aldehydic proton and the adjacent protons on the cyclopentyl ring. The protons of the cyclopentyl group would appear as a complex multiplet in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each group.

Carbon-13 (¹³C) NMR Characterization

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the cyclopentyl ring, the phenyl ring, the chiral center, and the aldehyde group. While specific spectral data for this compound is not publicly available, the expected chemical shifts can be inferred from related structures such as phenylacetaldehyde and cyclopentyl phenylacetate. nih.govbmrb.iospectrabase.com

The aldehyde carbon (CHO) is expected to appear significantly downfield, typically in the range of 190-200 ppm. The carbons of the phenyl ring would produce signals between 120-140 ppm, with the carbon attached to the main chain (ipso-carbon) having a distinct shift. The chiral methine carbon, bonded to both the cyclopentyl and phenyl groups, would also have a characteristic signal, as would the carbons of the cyclopentyl ring.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound This table is predictive and based on typical chemical shifts for similar functional groups and structures.

Carbon AtomPredicted Chemical Shift (ppm)
Aldehyde (C=O)195 - 205
Phenyl (C-ipso)135 - 145
Phenyl (C-ortho, C-meta, C-para)125 - 130
Methine (CH-Cyclopentyl, Phenyl)50 - 60
Cyclopentyl (CH2)25 - 35

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. bldpharm.com In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be due to the carbonyl (C=O) stretching of the aldehyde group. This typically appears as a strong, sharp peak in the region of 1720-1740 cm⁻¹. researchgate.net

Another key feature would be the C-H stretching vibrations of the aldehyde group, which are expected to be observed as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The spectrum would also show characteristic absorptions for the aromatic phenyl group, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. researchgate.netchemicalbook.comspectrabase.comnist.gov The C-H stretching and bending vibrations of the cyclopentyl group would be visible in the 2850-2960 cm⁻¹ and ~1465 cm⁻¹ regions, respectively.

Table 2: Characteristic IR Absorption Bands for this compound This table is based on established IR correlation tables and data for similar compounds. researchgate.netnist.gov

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aldehyde C=OStretch1720 - 1740
Aldehyde C-HStretch2810 - 2830 and 2710 - 2730
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600
Aliphatic C-H (Cyclopentyl)Stretch2850 - 2960

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₆O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight of 188.27. axios-research.com

Electron ionization (EI) would likely lead to characteristic fragmentation. A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), resulting in a significant [M-29]⁺ peak. Another prominent fragmentation would be the alpha-cleavage, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of compounds containing a benzyl (B1604629) group. chemicalbook.comnist.gov The loss of the cyclopentyl group could also be an observed fragmentation pathway.

Table 3: Expected Mass Spectrometry Fragmentation for this compound This table is predictive and based on common fragmentation patterns of aldehydes and benzyl-containing compounds. chemicalbook.comnist.gov

m/z ValueProposed Fragment Ion
188[C₁₃H₁₆O]⁺ (Molecular Ion)
159[M - CHO]⁺
91[C₇H₇]⁺ (Tropylium ion)

X-ray Crystallography for Solid-State Structure Determination (for related compounds/derivatives)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While there is no publicly available crystal structure for this compound itself, analysis of related derivatives can offer insights into its likely solid-state conformation. For instance, the crystal structure of a related compound, 2-cyclopentyl-2-phenylacetonitrile, which is a solid at room temperature, could reveal details about the spatial orientation of the cyclopentyl and phenyl rings relative to each other. sigmaaldrich.com Such studies would definitively establish bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's stereochemistry in the solid state.

Chemometric Approaches in Analytical Data Interpretation (e.g., PLS-DA)

In modern analytical chemistry, complex datasets generated from techniques like NMR, IR, and MS are often interpreted using chemometric methods. acs.org Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised multivariate statistical technique particularly useful for classification and identifying patterns in such data. acs.orgnumberanalytics.com

PLS-DA combines the principles of Partial Least Squares (PLS) regression with the classification goals of discriminant analysis. researchgate.net It is effective in handling data with many, often correlated, variables, such as the numerous data points in a spectrum, and a smaller number of samples. The primary goal of PLS-DA is to build a model that maximizes the covariance between the predictor variables (e.g., spectral data) and the response variable (e.g., class membership of samples). metwarebio.com This allows for the effective discrimination between different groups of samples based on their analytical profiles. acs.orgresearchgate.net

In the context of analyzing this compound and its related impurities or isomers, PLS-DA could be employed to:

Discriminate between batches of the compound based on subtle variations in their spectroscopic fingerprints.

Identify key spectral regions (variables) that are most important for distinguishing between the pure compound and samples containing impurities. acs.org

Build predictive models to classify unknown samples. researchgate.net

The results of a PLS-DA are often visualized using scores plots, which show the relationships between samples, and loadings plots, which indicate the variables contributing most to the separation seen in the scores plot. numberanalytics.com This makes PLS-DA a powerful tool for both exploratory data analysis and the development of robust classification models in chemical analysis. acs.orgmetwarebio.com

Applications in Advanced Organic Synthesis As a Building Block

Asymmetric Synthesis Applications

It is conceivable that research on this specific compound exists within proprietary databases or has not yet been published in the public domain. However, based on the available information, an article focusing solely on the chemical compound “2-cyclopentyl-2-phenylacetaldehyde” and its applications in advanced organic synthesis cannot be generated at this time.

Biocatalytic and Biosynthetic Pathways Excluding Clinical/human Studies

Enzymatic Transformations of Phenylacetaldehyde (B1677652) Derivatives

The enzymatic transformation of phenylacetaldehyde and its derivatives is a key area of research, particularly in the fields of flavor and fragrance production, as well as in the synthesis of chiral building blocks for pharmaceuticals. nih.govunipd.it Various enzymes, including dehydrogenases, reductases, and lyases, are known to act on phenylacetaldehyde and its substituted forms.

Aldehyde dehydrogenases (ALDHs) catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.gov Studies on phenylacetaldehyde dehydrogenases from styrene-degrading bacteria have shown that these enzymes can convert substituted phenylacetaldehydes. For instance, FeaB from Sphingopyxis fribergensis Kp5.2 exhibits activity towards 4-chloro-, 4-fluoro-, and α-methyl-substituted phenylacetaldehydes. nih.gov This suggests that ALDHs could potentially oxidize 2-cyclopentyl-2-phenylacetaldehyde to 2-cyclopentyl-2-phenylacetic acid. The substrate specificity of these enzymes is a critical factor, with some ALDHs showing broad substrate tolerance, which is advantageous for metabolizing xenobiotics. nih.gov

Conversely, carboxylic acid reductases (CARs) catalyze the reduction of carboxylic acids to aldehydes. nih.gov These enzymes have a broad substrate range, encompassing aromatic and branched-chain aliphatic acids, making them candidates for the synthesis of α-substituted aldehydes. nih.govnih.gov

Phenylacetaldehyde reductases (PARs) are involved in the reduction of phenylacetaldehyde to 2-phenylethanol (B73330). researchgate.net In olive, two such enzymes, OePAR1.1 and OePAR1.2, have been identified and show high specificity for 3,4-dihydroxyphenylacetaldehyde, requiring NADPH as a cofactor. mdpi.com The ability of such enzymes to accommodate a bulky cyclopentyl group at the α-position would be a key determinant in the potential reduction of this compound.

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as pyruvate (B1213749) decarboxylase (PDC), are involved in the formation of α-hydroxy ketones through carboligation reactions. nih.govnih.gov Some PDCs can decarboxylate α-keto acids to produce aldehydes. nih.gov For example, a PDC from melon can act on various 2-oxoacids to form corresponding aldehydes, including branched-chain aldehydes. nih.gov This suggests a possible route for the formation of α-substituted phenylacetaldehydes from corresponding α-keto acids.

The following table summarizes the key enzymes and their potential transformations of phenylacetaldehyde derivatives.

Enzyme FamilyEnzyme Name (Source Organism)Substrate(s)Product(s)Potential Relevance to this compound
Aldehyde DehydrogenaseFeaB (Sphingopyxis fribergensis Kp5.2)Substituted phenylacetaldehydesSubstituted phenylacetic acidsOxidation to 2-cyclopentyl-2-phenylacetic acid
Carboxylic Acid ReductaseCARsCarboxylic acidsAldehydesSynthesis from 2-cyclopentyl-2-phenylacetic acid
Phenylacetaldehyde ReductaseOePAR1.1/1.2 (Olea europaea)3,4-dihydroxyphenylacetaldehydeHydroxytyrosolReduction to 2-cyclopentyl-2-phenylethanol
Pyruvate DecarboxylasePDC (Melon)2-oxoacidsAldehydesSynthesis from a 2-cyclopentyl-2-phenyl-α-keto acid

Microbial or Plant-Based Synthesis of Structurally Related Aldehydes

Microorganisms and plants are known to produce a wide array of aldehydes, including those with complex structures, through various biosynthetic pathways. nih.govcreative-proteomics.com These pathways often start from common metabolic precursors like amino acids and fatty acids.

The Ehrlich pathway is a well-established route in yeasts and other microorganisms for the conversion of amino acids to fusel alcohols, with aldehydes as key intermediates. mdpi.commdpi.com In this pathway, an amino acid like L-phenylalanine is first transaminated to its corresponding α-keto acid (phenylpyruvate). This is followed by decarboxylation to an aldehyde (phenylacetaldehyde), which is then reduced to an alcohol (2-phenylethanol). mdpi.com The enzymes involved, such as amino acid transaminases, α-keto acid decarboxylases, and alcohol dehydrogenases, have been engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae for the production of 2-phenylethanol and its derivatives. nih.govnih.gov The synthesis of an α-substituted aldehyde like this compound could potentially be achieved by utilizing an engineered Ehrlich pathway with a suitably substituted amino acid precursor.

In plants, aldehydes are significant contributors to flavor and aroma and are involved in defense mechanisms. unesp.br They can be synthesized from fatty acids, amino acids, and phenolic compounds. creative-proteomics.com For example, benzaldehyde (B42025) is derived from the phenylpropanoid pathway. creative-proteomics.com Plants also produce branched-chain aldehydes from the degradation of branched-chain amino acids. unesp.br While there is no direct evidence of plants synthesizing this compound, their diverse enzymatic machinery for producing complex volatile compounds suggests the potential for such transformations.

The table below outlines microbial and plant-based pathways for the synthesis of related aldehydes.

PathwayOrganism TypePrecursor(s)Key Intermediate(s)Final Product(s)
Ehrlich PathwayYeasts, BacteriaL-phenylalaninePhenylpyruvate, Phenylacetaldehyde2-Phenylethanol
Phenylpropanoid PathwayPlantsPhenylalanineBenzoic acidBenzaldehyde
Fatty Acid DegradationPlantsFatty acidsHydroperoxy fatty acidsAliphatic aldehydes
Amino Acid CatabolismPlantsBranched-chain amino acidsα-keto acidsBranched-chain aldehydes

Investigation of Metabolic Pathways in Non-Human Biological Systems

The metabolic pathways for the degradation of aromatic compounds, including those with cyclic substituents, have been extensively studied in various microorganisms. nih.govnih.gov These pathways are crucial for bioremediation and understanding the environmental fate of xenobiotics.

Bacteria, particularly species of Pseudomonas, are known to degrade a wide range of aromatic hydrocarbons. unesp.br The degradation pathways typically involve upper pathways that modify the aromatic ring and lower pathways that lead to ring cleavage and entry into central metabolism. nih.govresearchgate.net For instance, Pseudomonas N.C.I.B. 9872 can metabolize cyclopentanol (B49286). The pathway involves the oxidation of cyclopentanol to cyclopentanone (B42830), followed by the action of a cyclopentanone oxygenase to form 5-valerolactone, which is further metabolized to glutarate and ultimately acetyl-CoA. nih.gov This demonstrates the microbial capacity to metabolize cyclic aliphatic structures.

The degradation of aromatic compounds often proceeds via central intermediates like benzoyl-CoA. nih.govysu.edu The anaerobic catabolism of aromatic compounds involves unique enzymatic reactions to overcome the stability of the aromatic ring in the absence of oxygen. nih.gov While the direct metabolism of this compound has not been reported, it is plausible that microorganisms could initially oxidize the aldehyde to the corresponding carboxylic acid, 2-cyclopentyl-2-phenylacetic acid. This compound could then potentially be degraded through pathways that handle substituted aromatic acids.

Microbial biotransformation is a powerful tool for producing metabolites of complex molecules. nih.gov For example, microbial cultures have been used to produce hydroxylated derivatives of drugs, including hydroxylation on a cyclopentyl moiety. nih.gov This highlights the ability of microbial enzymes, such as cytochrome P450 monooxygenases, to functionalize cyclic structures. Such enzymatic activity could potentially be involved in the metabolism of this compound in non-human biological systems.

The following table summarizes metabolic pathways for related cyclic and aromatic compounds in microorganisms.

OrganismCompound MetabolizedKey Metabolic Steps
Pseudomonas N.C.I.B. 9872CyclopentanolOxidation to cyclopentanone, oxygenation to 5-valerolactone, hydrolysis, and further oxidation to glutarate. nih.gov
Denitrifying and fermenting bacteriaBenzoateActivation to benzoyl-CoA, reductive dearomatization, and ring cleavage. nih.gov
Various fungi and bacteriaXenobiotics with cyclic moietiesHydroxylation, oxidation, and other functional group transformations. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-cyclopentyl-2-phenylacetaldehyde in a laboratory setting?

  • Methodology : Synthesis typically involves aldol condensation or Friedel-Crafts alkylation, leveraging cyclopentyl and phenyl precursors. For example, reacting cyclopentylmagnesium bromide with phenylacetaldehyde derivatives under anhydrous conditions can yield the target compound. Ensure inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to confirm intermediate formation. Purification may require column chromatography using silica gel and non-polar solvents due to the compound’s limited solubility data .

Q. How should this compound be safely handled and stored to prevent decomposition or hazards?

  • Handling : Use local exhaust ventilation and personal protective equipment (gloves, goggles) to avoid skin/eye contact. Avoid strong oxidizing agents, as they may trigger exothermic reactions .
  • Storage : Store in tightly sealed glass containers at room temperature (preferably cool) away from sunlight. Ensure compatibility with inert packaging materials to minimize degradation .

Q. What analytical techniques are effective for characterizing this compound?

  • Techniques : Use NMR (¹H/¹³C) to confirm structural integrity, focusing on the aldehyde proton (~9-10 ppm) and cyclopentyl/phenyl group signals. IR spectroscopy can identify carbonyl stretching (~1720 cm⁻¹). LC-MS or HRMS validates molecular weight (MW: 188.27 g/mol) .
  • Challenges : Limited solubility data (e.g., in water or polar solvents) may complicate sample preparation. Pre-saturate solvents or use deuterated chloroform for NMR .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in different reaction environments?

  • Methods : Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic additions or oxidation. For example, study the aldehyde group’s electrophilicity using Fukui indices or analyze steric effects from the cyclopentyl moiety .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with Grignard reagents) to refine predictive models .

Q. How can researchers optimize reaction conditions to minimize byproducts during functionalization of this compound?

  • Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during enolate formation.
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity in aldol reactions.
  • Solvent Effects : Use aprotic solvents (e.g., THF) to stabilize reactive intermediates .
    • Data Analysis : Employ HPLC or GC-MS to quantify byproducts and adjust stoichiometry/catalysts iteratively .

Q. What mechanisms explain discrepancies between experimental and computational data regarding the compound’s stability under oxidative conditions?

  • Hypothesis Testing : Computational models may underestimate steric hindrance from the cyclopentyl group, leading to inaccurate predictions of oxidation rates (e.g., with KMnO₄). Validate via controlled experiments measuring O₂ consumption or peroxide formation .
  • Mitigation : Incorporate molecular dynamics simulations to account for conformational flexibility in the cyclopentyl ring during oxidation .

Q. How can researchers address challenges in purifying this compound given limited solubility data?

  • Purification Protocols :

  • Step 1 : Use fractional distillation under reduced pressure to isolate the aldehyde from low-boiling-point impurities.
  • Step 2 : Employ preparative HPLC with a C18 column and acetonitrile/water gradients for high-purity recovery .
    • Troubleshooting : If crystallization fails, derivatize the aldehyde (e.g., as a hydrazone) to improve solid-phase handling .

Tables for Key Data

Property Value/Notes Reference
Molecular Weight188.27 g/mol
Storage ConditionsGlass containers, cool/ventilated area
Computational ReactivityDFT models for aldol pathways
Handling HazardsIncompatible with strong oxidizers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.